molecular formula C12H10ClNO2 B6367872 5-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% CAS No. 1261939-15-4

5-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95%

Cat. No. B6367872
M. Wt: 235.66 g/mol
InChI Key: PSHLRKIZGVJHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% (5-Cl-2-MOP-3-OH-Pyridine, 95%) is an organic compound with several potential applications in scientific research. It is a white powder with a melting point of 166-168°C and a boiling point of 254-255°C. Its chemical formula is C9H7ClNO2 and its molecular weight is 190.6 g/mol. 5-Cl-2-MOP-3-OH-Pyridine, 95% is primarily used as a reactant in organic synthesis and as a building block in the synthesis of more complex compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% involves the reaction of 5-chloro-2-methoxyaniline with 2-bromo-3-hydroxypyridine in the presence of a palladium catalyst.

Starting Materials
5-chloro-2-methoxyaniline, 2-bromo-3-hydroxypyridine, Palladium catalyst

Reaction
5-chloro-2-methoxyaniline is reacted with 2-bromo-3-hydroxypyridine in the presence of a palladium catalyst, The reaction mixture is heated under reflux for several hours, The resulting product is purified by column chromatography to obtain 5-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% purity

Scientific Research Applications

5-Cl-2-MOP-3-OH-Pyridine, 95% is used in a variety of scientific research applications. It is used as a reactant in organic synthesis, as a building block in the synthesis of more complex compounds, and as a starting material in the synthesis of pharmaceuticals. Additionally, it is used in the synthesis of pyridine derivatives, which are important in the synthesis of drugs, dyes, and other organic compounds.

Mechanism Of Action

The mechanism of action of 5-Cl-2-MOP-3-OH-Pyridine, 95% is not well understood. However, it is believed that the compound acts as a nucleophile and undergoes nucleophilic substitution reactions with electrophiles. This allows it to form covalent bonds with other molecules, thereby allowing it to be used as a reactant in organic synthesis and as a building block in the synthesis of more complex compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Cl-2-MOP-3-OH-Pyridine, 95% are not well understood. However, it is believed that the compound does not have any significant direct effects on the human body.

Advantages And Limitations For Lab Experiments

The primary advantage of using 5-Cl-2-MOP-3-OH-Pyridine, 95% in laboratory experiments is its low cost and availability. Additionally, it is a highly reactive compound, making it useful in organic synthesis. However, it is also highly flammable and must be handled with caution.

Future Directions

There are several potential future directions for 5-Cl-2-MOP-3-OH-Pyridine, 95%. These include further investigation into its mechanism of action, potential applications in pharmaceutical synthesis, and the development of new synthesis methods. Additionally, further research into its biochemical and physiological effects is also warranted. Finally, further research into the potential toxicity of the compound should be conducted to ensure its safe use in laboratory experiments.

properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-12-3-2-9(13)5-11(12)8-4-10(15)7-14-6-8/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHLRKIZGVJHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683008
Record name 5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol

CAS RN

1261939-15-4
Record name 5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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